molecular formula C11H11BrO B13288623 1-[(3-Bromophenyl)methyl]cyclopropane-1-carbaldehyde

1-[(3-Bromophenyl)methyl]cyclopropane-1-carbaldehyde

Cat. No.: B13288623
M. Wt: 239.11 g/mol
InChI Key: ZPVXELRBKFWQAX-UHFFFAOYSA-N
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Description

1-[(3-Bromophenyl)methyl]cyclopropane-1-carbaldehyde is a chemical compound with the CAS Number 1934837-24-7 and a molecular weight of 239.11 . It is characterized by the molecular formula C 11 H 11 BrO . This organobromine compound features a cyclopropane ring substituted with an aldehyde functional group and a (3-bromophenyl)methyl moiety, making it a valuable molecular building block in organic synthesis . The primary research application of this compound is as a versatile synthetic intermediate. The reactivity of its aldehyde group allows for further derivatization through condensation or reduction reactions, while the bromophenyl group offers opportunities for metal-catalyzed cross-coupling reactions . This makes it a useful precursor for constructing more complex molecular architectures, particularly in medicinal chemistry and materials science research. While specific mechanistic studies on this exact compound are not detailed in the literature, structurally similar cyclopropane derivatives are frequently employed in the synthesis of compounds investigated for various biological activities, such as orexin receptor antagonism for sleep disorders and targeted protein degradation . As a high-purity building block, it enables researchers to explore novel chemical space and develop new therapeutic candidates. This product is intended for research and further manufacturing applications only. It is not intended for diagnostic or therapeutic use in humans or animals .

Properties

Molecular Formula

C11H11BrO

Molecular Weight

239.11 g/mol

IUPAC Name

1-[(3-bromophenyl)methyl]cyclopropane-1-carbaldehyde

InChI

InChI=1S/C11H11BrO/c12-10-3-1-2-9(6-10)7-11(8-13)4-5-11/h1-3,6,8H,4-5,7H2

InChI Key

ZPVXELRBKFWQAX-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CC2=CC(=CC=C2)Br)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-Bromophenyl)methyl]cyclopropane-1-carbaldehyde can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically employs a palladium catalyst and boron reagents under mild conditions . Another method involves the cyclopropanation of alkenes using diazo compounds and transition metal catalysts .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of production.

Chemical Reactions Analysis

Types of Reactions

1-[(3-Bromophenyl)methyl]cyclopropane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

1-[(3-Bromophenyl)methyl]cyclopropane-1-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(3-Bromophenyl)methyl]cyclopropane-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites in biomolecules, leading to modifications in their structure and function. The bromophenyl group can participate in aromatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Functional Group Key Properties
1-[(3-Bromophenyl)methyl]cyclopropane-1-carbaldehyde C₁₁H₁₀BrO 237.9 3-Bromophenylmethyl Aldehyde Aromatic, brominated, reactive aldehyde
1-(3-Bromophenyl)-N,N-diethylcycloprop-2-ene-1-carboxamide C₁₄H₁₇BrNO 294.2 3-Bromophenyl, diethylamide Amide mp 102.2–102.5 °C, 77% synthesis yield
1-[(4-Methylcyclohexyl)methyl]cyclopropane-1-carbaldehyde C₁₂H₂₀O 180.29 4-Methylcyclohexylmethyl Aldehyde Aliphatic, discontinued commercial status
1-[(3-Bromopyridin-2-yl)methyl]cyclopropane-1-carbaldehyde C₁₀H₁₀BrNO 239.9 3-Bromopyridin-2-ylmethyl Aldehyde Heteroaromatic, nitrogen-containing
1-(((2,6-dimethylpyrimidin-4-yl)oxy)methyl)cyclopropane-1-carbaldehyde C₁₁H₁₄N₂O₂ 218.2 Pyrimidinyloxy Aldehyde Heterocyclic, polar substituent
Key Observations:
  • Functional Groups: The target compound and its analogs share a cyclopropane-aldehyde core, but substituents vary significantly. The carboxamide derivative (C₁₄H₁₇BrNO) replaces the aldehyde with an amide, reducing reactivity but enhancing stability .
  • Substituent Effects: Aromatic vs. Aliphatic: The 3-bromophenyl group (target) enables π-π stacking, while the 4-methylcyclohexyl group (C₁₂H₂₀O) introduces steric bulk and aliphatic character, likely reducing solubility in polar solvents .

Physical and Chemical Properties

  • Melting Points : The carboxamide derivative melts at 102.2–102.5 °C, whereas aldehyde analogs lack reported data. Aldehydes generally exhibit lower melting points due to weaker intermolecular forces.
  • Solubility: The pyridinyl and pyrimidinyloxy analogs are expected to have higher solubility in polar solvents (e.g., DMSO, methanol) compared to the hydrophobic 4-methylcyclohexyl derivative .
  • Stability : The discontinued status of the 4-methylcyclohexyl analog (C₁₂H₂₀O) may indicate instability or challenges in large-scale synthesis .

Biological Activity

1-[(3-Bromophenyl)methyl]cyclopropane-1-carbaldehyde is a compound of interest in medicinal chemistry and biological research due to its unique structural features and potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and applications in scientific research.

Chemical Structure and Properties

The compound features a cyclopropane ring with a bromophenyl substituent and an aldehyde functional group, characterized by the molecular formula C9H9BrO\text{C}_9\text{H}_9\text{BrO} and a molecular weight of 239.11 g/mol. The structural formula can be represented as follows:

Structure C9H9BrO\text{Structure }\text{C}_9\text{H}_9\text{BrO}

Key Features:

  • Aldehyde Group: Capable of forming covalent bonds with nucleophilic sites on biomolecules.
  • Bromophenyl Group: Engages in non-covalent interactions, potentially influencing various biological pathways.

Biological Activity

Research indicates that 1-[(3-Bromophenyl)methyl]cyclopropane-1-carbaldehyde exhibits several biological activities attributed to its ability to interact with specific molecular targets within cells. These interactions can lead to alterations in cellular signaling pathways and metabolic processes.

The mechanism of action involves:

  • Covalent Bond Formation: The aldehyde group can react with nucleophiles, leading to the modification of proteins or nucleic acids.
  • Non-Covalent Interactions: The bromophenyl moiety may modulate receptor activity or enzyme function, influencing biological outcomes.

Applications in Research

1-[(3-Bromophenyl)methyl]cyclopropane-1-carbaldehyde has potential applications in various fields:

  • Medicinal Chemistry: Investigated for its potential therapeutic properties.
  • Organic Synthesis: Used as a building block for the preparation of more complex molecules.

Comparative Analysis with Similar Compounds

To understand the uniqueness of 1-[(3-Bromophenyl)methyl]cyclopropane-1-carbaldehyde, a comparison with structurally similar compounds is useful:

Compound NameMolecular FormulaKey Features
1-[(3-Chlorophenyl)methyl]cyclopropane-1-carbaldehydeC9H9ClO\text{C}_9\text{H}_9\text{ClO}Contains chlorine instead of bromine; similar reactivity
2-(3-Bromophenyl)cyclopropane-1-carbaldehydeC9H9BrO\text{C}_9\text{H}_9\text{BrO}Different position of bromine; may exhibit different properties
1-(3-Bromophenyl)cyclopropane-1-carboxylic acidC9H10BrO2\text{C}_9\text{H}_{10}\text{BrO}_2Contains a carboxylic acid group; differing reactivity patterns

Case Studies and Research Findings

Several studies have explored the biological activity of compounds similar to 1-[(3-Bromophenyl)methyl]cyclopropane-1-carbaldehyde:

  • Anticancer Activity: Research has shown that compounds with similar structures exhibit anticancer properties by inducing apoptosis in cancer cells through the modulation of signaling pathways.
  • Anti-inflammatory Effects: Studies have indicated that related compounds can reduce inflammation by inhibiting pro-inflammatory cytokines and enzymes.

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